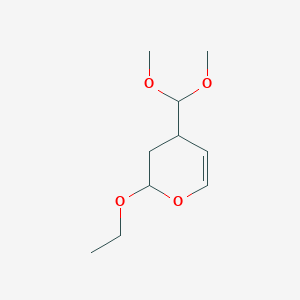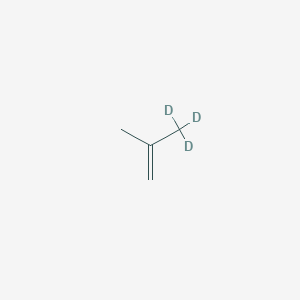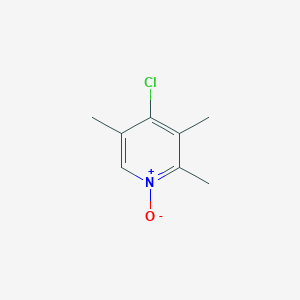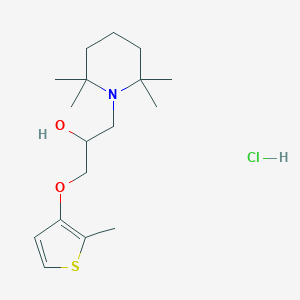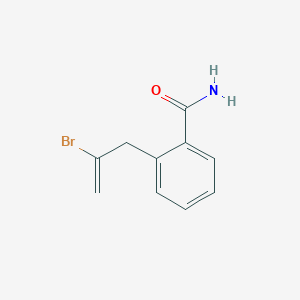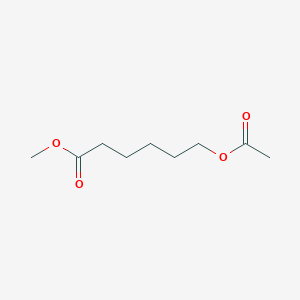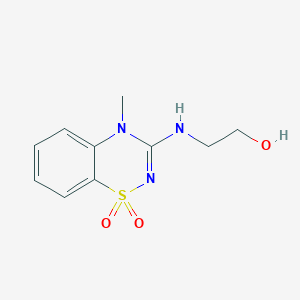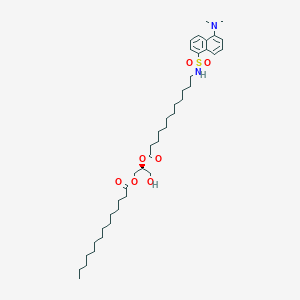
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol, also known as DAG-S16, is a synthetic lipid that has been widely used in scientific research. It is a fluorescent analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DAG-S16 has been used to study the mechanism of action of DAG and its role in various biological processes.
Mechanism Of Action
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol mimics the structure of endogenous DAG and can activate PKC in a similar manner. Upon binding to the regulatory domain of PKC, 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol induces a conformational change that exposes the catalytic domain of the enzyme. This leads to the activation of PKC and subsequent phosphorylation of downstream targets.
Biochemical And Physiological Effects
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been shown to have various biochemical and physiological effects. It can induce insulin resistance in adipocytes by activating PKC, which impairs insulin signaling. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to modulate lipid metabolism by regulating the activity of lipases and other enzymes involved in lipid synthesis and degradation.
Advantages And Limitations For Lab Experiments
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol is a useful tool for studying the role of DAG and PKC in various biological processes. Its fluorescent properties allow for easy detection and visualization in cells and tissues. However, it has some limitations, such as its potential toxicity and non-specific effects on other signaling pathways. Careful experimental design and appropriate controls are necessary to ensure accurate interpretation of results.
Future Directions
There are many potential future directions for research involving 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. One area of interest is the development of novel PKC inhibitors based on the structure of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. Another area of interest is the use of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol in the study of lipid metabolism and its role in metabolic diseases such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol.
Synthesis Methods
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol can be synthesized by coupling 2-(12-amino-dodecanoyl)-1-myristoylglycerol with dansyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by column chromatography.
Scientific Research Applications
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. It has been used to investigate the role of DAG in insulin signaling, cell proliferation, and apoptosis. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been used to study the activation of PKC in response to various stimuli, such as phorbol esters and growth factors.
properties
CAS RN |
107141-09-3 |
|---|---|
Product Name |
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol |
Molecular Formula |
C41H68N2O7S |
Molecular Weight |
733.1 g/mol |
IUPAC Name |
[(2S)-2-[12-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C41H68N2O7S/c1-4-5-6-7-8-9-10-12-15-18-21-30-40(45)49-34-35(33-44)50-41(46)31-22-19-16-13-11-14-17-20-23-32-42-51(47,48)39-29-25-26-36-37(39)27-24-28-38(36)43(2)3/h24-29,35,42,44H,4-23,30-34H2,1-3H3/t35-/m0/s1 |
InChI Key |
MHXBMLSWLSGPJO-DHUJRADRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Other CAS RN |
107141-09-3 |
synonyms |
2-(12-N-dansylaminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-N-dansylaminododecanoyl)-1-myristoylglycerol dansyl-DAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



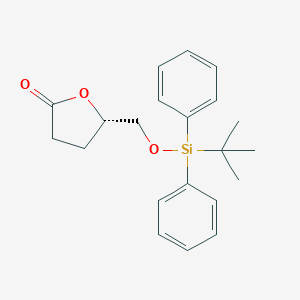
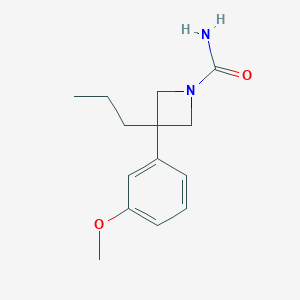
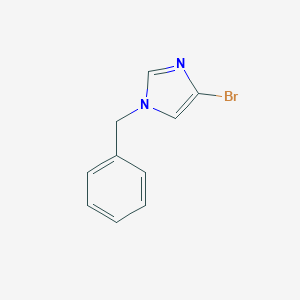
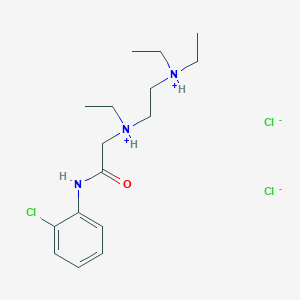
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
